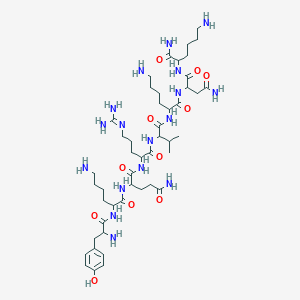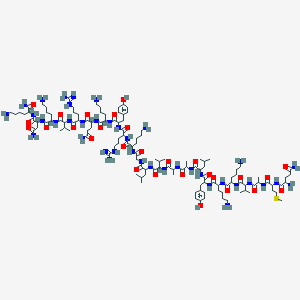
211426-18-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service (CAS) number 211426-18-5 is known as Interphotoreceptor Retinoid Binding Protein Fragment. It is a 20-residue peptide and a major pathogenic epitope.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Interphotoreceptor Retinoid Binding Protein Fragment involves peptide synthesis techniques. The synthesis is typically carried out using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions include the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), and deprotection agents like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring the removal of impurities and achieving the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
Interphotoreceptor Retinoid Binding Protein Fragment primarily undergoes peptide bond formation and cleavage reactions. These reactions are crucial during its synthesis and degradation.
Common Reagents and Conditions
Peptide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.
Peptide Bond Cleavage: Trifluoroacetic acid (TFA) is used for deprotection and cleavage of the peptide from the solid support during synthesis.
Major Products Formed
The major product formed from these reactions is the desired peptide sequence, Interphotoreceptor Retinoid Binding Protein Fragment. Impurities and by-products are typically removed during the purification process .
Wissenschaftliche Forschungsanwendungen
Interphotoreceptor Retinoid Binding Protein Fragment has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in inducing experimental autoimmune uveitis, providing insights into autoimmune diseases and potential therapeutic targets.
Medicine: Explored for its potential in developing treatments for uveitis and other retinal diseases.
Industry: Utilized in the production of research-grade peptides and as a reference standard in analytical techniques
Wirkmechanismus
The mechanism of action of Interphotoreceptor Retinoid Binding Protein Fragment involves its interaction with the immune system. It acts as a pathogenic epitope, triggering an immune response that leads to inflammation in the retina. This immune response is mediated by the activation of T-cells, which recognize the peptide and initiate an inflammatory cascade. The molecular targets include retinal cells and immune cells involved in the autoimmune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Interphotoreceptor Retinoid Binding Protein (IRBP): The parent protein from which the fragment is derived.
Other Peptide Fragments: Similar peptides used in autoimmune disease research.
Uniqueness
Interphotoreceptor Retinoid Binding Protein Fragment is unique due to its specific sequence and its ability to induce experimental autoimmune uveitis. This makes it a valuable tool for studying autoimmune responses in the retina and developing potential therapeutic interventions .
Eigenschaften
CAS-Nummer |
211426-18-5 |
|---|---|
Molekularformel |
C₁₀₃H₁₅₇N₂₅O₂₉ |
Molekulargewicht |
2209.50 |
Sequenz |
One Letter Code: SGIPYIISYLHPGNTILHVD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)



